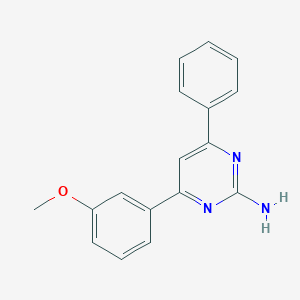

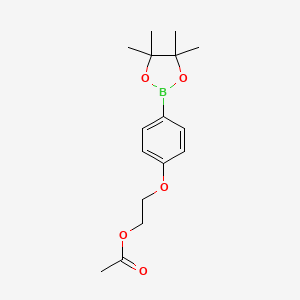

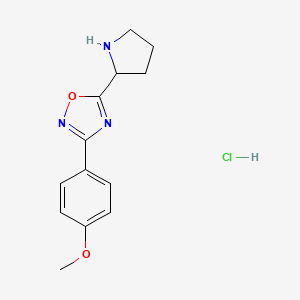

![molecular formula C19H19N3 B6343855 4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine CAS No. 1202251-19-1](/img/structure/B6343855.png)

4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine, also known as PPP, is a synthetic compound composed of two aromatic rings and a pyrimidine ring. It is a member of the pyrimidine class of compounds and is known for its broad range of applications in the fields of chemistry, pharmacology, and biochemistry. PPP is a versatile compound that has been used in a variety of ways, including as a building block for drug synthesis, a catalyst in organic reactions, and a probe for studying biological systems.

Wissenschaftliche Forschungsanwendungen

4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine has been used in a variety of scientific research applications, including in organic synthesis, drug synthesis, and biochemistry. In organic synthesis, 4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine has been used as a building block for the synthesis of a variety of compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. In drug synthesis, 4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine has been used as a starting material for the synthesis of a variety of drugs, including antifungal agents, antibiotics, and anti-cancer agents. In biochemistry, 4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine has been used as a probe for studying the structure and function of proteins and other biological molecules.

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with various cellular targets, influencing a range of biological processes .

Mode of Action

It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Similar compounds have been known to influence a variety of biochemical pathways, leading to various downstream effects .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 4272±250 °C, a density of 1239±006 g/cm3, and a pKa of 278±010 . These properties may influence its bioavailability.

Result of Action

Similar compounds have shown significant activity against various bacterial strains .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine in laboratory experiments offers several advantages. First, 4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine is a relatively stable compound, making it suitable for use in a variety of experiments. Second, 4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine can be synthesized in a variety of ways, allowing for the synthesis of a variety of compounds. Third, 4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine can be used as a probe for studying the structure and function of proteins and other biological molecules. Finally, 4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine has been shown to modulate the activity of enzymes involved in metabolic pathways, making it useful for studying the regulation of metabolic pathways.

However, there are also several limitations to the use of 4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine in laboratory experiments. First, 4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine is a relatively toxic compound, and thus must be handled with caution. Second, 4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine has a relatively short half-life, making it difficult to maintain a consistent concentration in experiments. Third, 4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine is a relatively expensive compound, making it cost-prohibitive for some experiments.

Zukünftige Richtungen

The potential future directions for 4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine research include the development of new synthesis methods, the development of new applications for 4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine, and the exploration of the mechanism of action of 4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine. Additionally, further research into the biochemical and physiological effects of 4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine could lead to the development of new drugs and therapies. Finally, further research into the structure and function of 4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine could lead to the development of new tools for studying biological systems.

Synthesemethoden

4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine can be synthesized through a variety of methods, including the Biginelli reaction, the Mannich reaction, and the Vilsmeier reaction. The Biginelli reaction involves the condensation of an aldehyde, an α-keto ester, and an aromatic amine to form a pyrimidine derivative. The Mannich reaction is a three-component reaction that involves the condensation of an aldehyde, a ketone, and an amine to form an imine intermediate, which is then cyclized to form a pyrimidine derivative. The Vilsmeier reaction is a two-step process that involves the formation of a chloroformate ester from an aldehyde and a phosphorus compound, followed by the reaction of the chloroformate ester with an amine to form a pyrimidine derivative.

Eigenschaften

IUPAC Name |

4-phenyl-6-(4-propan-2-ylphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3/c1-13(2)14-8-10-16(11-9-14)18-12-17(21-19(20)22-18)15-6-4-3-5-7-15/h3-13H,1-2H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVRIHLQYSCYMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene](/img/structure/B6343777.png)

![4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene](/img/structure/B6343849.png)